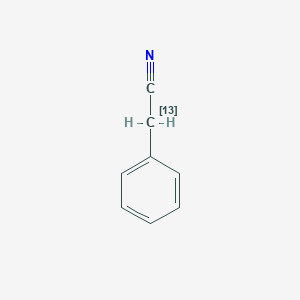

2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583885 | |

| Record name | Phenyl(2-~13~C)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73368-35-1 | |

| Record name | Phenyl(2-~13~C)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73368-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Tolunitrile (Phenylacetonitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tolunitrile, also known as phenylacetonitrile or benzyl cyanide, is a versatile organic compound with the chemical formula C₈H₇N. It is a colorless to pale yellow oily liquid with a characteristic aromatic odor. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a key intermediate in the pharmaceutical and chemical industries. Phenylacetonitrile is a crucial precursor in the synthesis of numerous therapeutic agents, including anticonvulsants, antimalarials, and antidepressants.[1][2] Its reactivity, centered around the active methylene group, makes it a valuable building block in organic synthesis.

Core Data

Chemical and Physical Properties

A summary of the key quantitative data for α-tolunitrile is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 140-29-4 | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Boiling Point | 233-234 °C | |

| Melting Point | -24 °C | |

| Density | 1.015 g/mL at 25 °C | |

| Solubility | Insoluble in water; miscible with ethanol and ether | [1][4] |

| Vapor Pressure | 1 mmHg at 140°F |

Synthesis and Experimental Protocols

α-Tolunitrile is synthesized through various methods. One of the most common industrial preparations involves the reaction of benzyl chloride with sodium cyanide. Below are detailed experimental protocols for two distinct synthesis approaches.

Protocol 1: Synthesis via Kolbe Nitrile Synthesis

This classic method involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[2]

Materials:

-

Benzyl chloride

-

Sodium cyanide

-

Water-immiscible solvent (e.g., toluene)

-

Tertiary amine catalyst (e.g., N,N-dimethyl cyclohexylamine)[5]

Procedure:

-

Prepare an aqueous solution of sodium cyanide and the tertiary amine catalyst.

-

Heat the aqueous solution to its reflux temperature.

-

Separately, dissolve benzyl chloride in a water-immiscible solvent like toluene.

-

Slowly add the benzyl chloride solution to the heated aqueous cyanide solution while maintaining reflux.

-

Continue the reaction under reflux until completion, monitoring by appropriate analytical methods (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water to remove any remaining cyanide salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude phenylacetonitrile.

-

Purify the product by vacuum distillation.

Protocol 2: Biosynthesis from L-Phenylalanine

A cyanide-free biosynthetic pathway for phenylacetonitrile has been developed in E. coli, utilizing enzymes from plant and bacterial sources.[6][7] This method is of significant interest for green chemistry applications.

Key Enzymes:

-

Cytochrome P450 79A2 (CYP79A2): Converts L-phenylalanine to (E,Z)-phenylacetaldoxime.[6][7]

-

Aldoxime Dehydratase (Oxd): Converts (E,Z)-phenylacetaldoxime to phenylacetonitrile.[6]

Experimental Workflow:

-

Construct an expression vector containing the genes for CYP79A2 from Arabidopsis thaliana and Oxd from Bacillus sp.

-

Transform E. coli with the expression vector.

-

Culture the transformed E. coli in a suitable growth medium.

-

Induce protein expression at the appropriate cell density.

-

Supplement the culture with L-phenylalanine as the substrate.

-

Monitor the production of phenylacetonitrile over time using analytical techniques such as HPLC or GC-MS.

-

Extract the phenylacetonitrile from the culture medium using an organic solvent.

-

Purify the extracted phenylacetonitrile using column chromatography.

Signaling and Metabolic Pathways

Biosynthetic Pathway of Phenylacetonitrile

The biosynthesis of phenylacetonitrile from L-phenylalanine involves a two-step enzymatic process. This pathway is a key part of the secondary metabolism in some plants and can be engineered into microorganisms for production.[6][8]

Caption: Biosynthesis of phenylacetonitrile from L-phenylalanine.

Cytochrome P450-Mediated Metabolism

In biological systems, phenylacetonitrile can be metabolized by cytochrome P450 enzymes.[9] For instance, the enzyme CYP3201B1, found in the millipede Chamberlinius hualienensis, catalyzes the stereoselective hydroxylation of phenylacetonitrile to (R)-mandelonitrile.[9] This metabolic pathway is crucial in the biosynthesis of cyanogenic glycosides in some organisms.[9]

References

- 1. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 2. Phenylacetonitrile | 140-29-4 | Benchchem [benchchem.com]

- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Properties and uses of phenylacetonitrile-Chemwin [en.888chem.com]

- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 6. Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel cytochrome P450, CYP3201B1, is involved in (R)‐mandelonitrile biosynthesis in a cyanogenic millipede - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Cyanide (Phenylacetonitrile)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl cyanide, systematically known as 2-phenylacetonitrile, is a versatile organic compound with the chemical formula C₆H₅CH₂CN. It presents as a colorless, oily liquid with a characteristic aromatic odor.[1] This nitrile is a crucial precursor in a multitude of organic syntheses, playing a significant role in the production of pharmaceuticals, fragrances, dyes, and pesticides.[2][3][4] Its utility stems from the reactivity of the nitrile group and the adjacent active methylene group, which allow for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in research and development.

Nomenclature and Identification

-

Synonyms: Phenylacetonitrile, Benzeneacetonitrile, α-Tolunitrile, Benzylnitrile, (Cyanomethyl)benzene, 2-Phenylethanenitrile.[7][8][9][10]

Physicochemical Properties

The following table summarizes the key quantitative data for benzyl cyanide:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [1][3] |

| Molar Mass | 117.15 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Density | 1.015 g/cm³ at 25 °C | [1] |

| Melting Point | -24 °C | [1] |

| Boiling Point | 233-234 °C | [1] |

| Solubility in Water | Insoluble | |

| Vapor Pressure | 0.1 mmHg at 20 °C | |

| Flash Point | 102 °C (closed cup) | |

| Refractive Index | n20/D 1.523 |

Experimental Protocols

Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This common method involves the reaction of benzyl chloride with sodium cyanide.[1]

Materials:

-

Benzyl chloride

-

Sodium cyanide (powdered, 96-98% pure)

-

95% Ethanol

-

Water

-

5-L round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Mechanical stirrer

-

Distillation apparatus (Claisen flask recommended)

-

In the 5-L round-bottomed flask, dissolve 500 g (10 moles) of powdered sodium cyanide in 450 mL of water. Gently warm the mixture on a water bath to facilitate dissolution.

-

Prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.

-

Add the benzyl chloride-ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.

-

Once the addition is complete, heat the mixture under reflux on a steam bath for four hours.

-

After reflux, cool the mixture and filter it with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol to recover any retained product.

-

Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.

-

Cool the residual liquid, which will separate into two layers. Separate the upper layer of crude benzyl cyanide.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. The expected yield is 740-830 g (80-90%).

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

Benzyl cyanide can be readily hydrolyzed to phenylacetic acid using a strong acid catalyst.[10]

Materials:

-

Benzyl cyanide

-

Commercial sulfuric acid

-

Water

-

5-L round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

Procedure: [10]

-

In the 5-L round-bottomed flask, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

-

Heat the mixture under a reflux condenser with stirring for three hours.

-

After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid mass.

-

Filter the precipitated phenylacetic acid.

-

To purify, melt the crude product under water and wash it by decantation with hot water several times.

-

The molten acid is then transferred for vacuum distillation. The fraction boiling at 176-189 °C at 50 mmHg is collected, yielding approximately 630 g (77.5%) of pure phenylacetic acid.

Reduction of Benzyl Cyanide to β-Phenethylamine

The catalytic hydrogenation of benzyl cyanide yields β-phenethylamine, a key intermediate in pharmaceutical synthesis.

Materials:

-

Benzyl cyanide (pure)

-

Raney nickel catalyst

-

Liquid ammonia

-

Hydrogen gas

-

High-pressure hydrogenation bomb (autoclave)

-

Ether

Procedure: [8]

-

Place 1 kg (8.55 moles) of pure benzyl cyanide and one tablespoon of Raney nickel catalyst into a 2-L hydrogenation bomb.

-

Securely fasten the cap and introduce 150 mL of liquid ammonia.

-

Pressurize the bomb with hydrogen to approximately 2000 psi.

-

Heat the bomb to 120-130 °C and begin shaking. The reduction is typically complete within one hour.

-

Cool the bomb, release the pressure, and open it.

-

Remove the contents and rinse the bomb with a small amount of ether.

-

Filter the combined liquids to remove the catalyst.

-

Remove the ether by distillation, and then fractionally distill the residue under reduced pressure.

-

Collect the β-phenethylamine fraction boiling at 90-93 °C at 15 mmHg. The expected yield is 860-890 g (83-87%).

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the central role of benzyl cyanide in synthetic organic chemistry.

Caption: Synthesis of Benzyl Cyanide.

References

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]

- 3. kasturiaromatics.com [kasturiaromatics.com]

- 4. thechemco.com [thechemco.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of Benzyl Cyanide [designer-drug.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide

Introduction

2-Phenylacetonitrile, also known as benzyl cyanide, is a versatile organic compound with the chemical formula C₆H₅CH₂CN. It serves as a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. The structural elucidation and purity assessment of this compound are crucial for its application in these fields. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers, scientists, and drug development professionals in their work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.71 | Singlet | 2H | Methylene protons (-CH₂-)[1] |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~130 - 127 | Aromatic carbons (C₆H₅) |

| 117.8 | Nitrile carbon (-C≡N)[1] |

| ~23 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium | Aromatic C-H stretch[1] |

| ~2940 | Medium | Aliphatic C-H stretch (-CH₂-)[1] |

| 2251 | Strong | Nitrile C≡N stretch[2] |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretch[1] |

| ~1450 | Medium | Methylene -CH₂- bend[1] |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 117.15 g/mol .[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 117 | 100.0 | [C₈H₇N]⁺ (Molecular Ion) |

| 116 | 34.2 | [C₈H₆N]⁺ |

| 90 | 39.0 | [C₇H₆]⁺ |

| 89 | 20.1 | [C₇H₅]⁺ |

| 63 | 11.1 | [C₅H₃]⁺ |

| 51 | 13.7 | [C₄H₃]⁺ |

| 39 | 11.2 | [C₃H₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a few drops of liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile samples.

-

The sample is vaporized in the ion source.

Ionization and Analysis:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Thermodynamic Insights into 2-Phenylacetonitrile Liquid Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary liquid mixtures containing 2-phenylacetonitrile. Understanding these properties is crucial for a wide range of applications, including reaction engineering, solvent selection, and the formulation of pharmaceutical products. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and conceptual relationships.

Core Thermodynamic Properties and Molecular Interactions

The study of thermodynamic properties such as density, viscosity, and speed of sound, along with their derived excess properties, offers profound insights into the nature and extent of molecular interactions within liquid mixtures. These interactions, which include dipole-dipole forces, hydrogen bonding, and dispersive forces, govern the macroscopic behavior of the solution and its deviation from ideal behavior.

This compound is a polar molecule, and its mixtures with various organic solvents exhibit interesting thermodynamic behaviors that reflect the interplay of different intermolecular forces. This guide focuses on the excess molar volume (VE), viscosity deviation (Δη), and deviation in isentropic compressibility (Δκs) as key indicators of these interactions.

Data Summary: Thermodynamic Properties of this compound Binary Mixtures

The following tables summarize the experimentally determined thermodynamic data for binary mixtures of this compound with aliphatic amines, alcohols, and ketones.

Table 1: Excess Molar Volumes (VE) of this compound Binary Mixtures at 308.15 K

| Mole Fraction of this compound (x₁) | Diethylamine | Propylamine | Diisopropylamine | Butylamine | tert-Butylamine |

| 0.1 | -0.12 | -0.08 | -0.15 | -0.09 | -0.18 |

| 0.2 | -0.23 | -0.15 | -0.29 | -0.17 | -0.35 |

| 0.3 | -0.33 | -0.21 | -0.41 | -0.24 | -0.50 |

| 0.4 | -0.41 | -0.26 | -0.51 | -0.30 | -0.62 |

| 0.5 | -0.47 | -0.30 | -0.58 | -0.34 | -0.71 |

| 0.6 | -0.50 | -0.32 | -0.62 | -0.36 | -0.76 |

| 0.7 | -0.49 | -0.31 | -0.61 | -0.35 | -0.75 |

| 0.8 | -0.43 | -0.27 | -0.54 | -0.31 | -0.67 |

| 0.9 | -0.29 | -0.18 | -0.38 | -0.21 | -0.47 |

Data sourced from Nikam et al. (2004)

Table 2: Viscosity Deviations (Δη) of this compound + Aliphatic Amine Mixtures at 308.15 K

| Mole Fraction of this compound (x₁) | Diethylamine | Propylamine | Diisopropylamine | Butylamine | tert-Butylamine |

| 0.1 | -0.04 | -0.03 | -0.05 | -0.03 | -0.06 |

| 0.2 | -0.08 | -0.05 | -0.10 | -0.06 | -0.11 |

| 0.3 | -0.11 | -0.07 | -0.14 | -0.08 | -0.16 |

| 0.4 | -0.13 | -0.08 | -0.17 | -0.10 | -0.19 |

| 0.5 | -0.15 | -0.09 | -0.19 | -0.11 | -0.22 |

| 0.6 | -0.16 | -0.10 | -0.20 | -0.12 | -0.23 |

| 0.7 | -0.15 | -0.09 | -0.19 | -0.11 | -0.22 |

| 0.8 | -0.13 | -0.08 | -0.16 | -0.10 | -0.19 |

| 0.9 | -0.09 | -0.05 | -0.11 | -0.06 | -0.13 |

Data sourced from Nikam et al. (2004)

Table 3: Thermodynamic Properties of this compound + Aliphatic Alcohol Mixtures at 308.15 K

| Mole Fraction of 2-PAN (x₁) | 1-Propanol (VE) | 2-Propanol (VE) | 1-Butanol (VE) | 2-Butanol (VE) | 2-Methyl-2-propanol (VE) | 1-Propanol (Δη) | 2-Propanol (Δη) | 1-Butanol (Δη) | 2-Butanol (Δη) | 2-Methyl-2-propanol (Δη) |

| 0.1 | -0.03 | -0.04 | -0.02 | -0.05 | -0.07 | -0.02 | -0.03 | -0.01 | -0.04 | -0.05 |

| 0.2 | -0.06 | -0.08 | -0.04 | -0.10 | -0.13 | -0.04 | -0.05 | -0.03 | -0.07 | -0.10 |

| 0.3 | -0.08 | -0.11 | -0.06 | -0.14 | -0.18 | -0.06 | -0.07 | -0.04 | -0.10 | -0.14 |

| 0.4 | -0.10 | -0.13 | -0.07 | -0.17 | -0.22 | -0.07 | -0.09 | -0.05 | -0.12 | -0.17 |

| 0.5 | -0.11 | -0.15 | -0.08 | -0.19 | -0.25 | -0.08 | -0.10 | -0.06 | -0.14 | -0.20 |

| 0.6 | -0.12 | -0.16 | -0.09 | -0.20 | -0.26 | -0.08 | -0.10 | -0.06 | -0.15 | -0.21 |

| 0.7 | -0.11 | -0.15 | -0.08 | -0.19 | -0.25 | -0.07 | -0.09 | -0.05 | -0.14 | -0.20 |

| 0.8 | -0.09 | -0.12 | -0.07 | -0.16 | -0.21 | -0.06 | -0.07 | -0.04 | -0.11 | -0.16 |

| 0.9 | -0.06 | -0.08 | -0.04 | -0.10 | -0.14 | -0.04 | -0.05 | -0.02 | -0.07 | -0.10 |

Data sourced from Nikam et al. (2003)

Table 4: Thermodynamic Properties of this compound + Aliphatic Ketone Mixtures at 308.15 K

| Mole Fraction of 2-PAN (x₁) | Methylethylketone (VE) | Methylpropylketone (VE) | Methylisobutylketone (VE) | Diethylketone (VE) | Methylethylketone (Δη) | Methylpropylketone (Δη) | Methylisobutylketone (Δη) | Diethylketone (Δη) |

| 0.1 | -0.05 | -0.07 | -0.10 | -0.06 | -0.03 | -0.04 | -0.06 | -0.04 |

| 0.2 | -0.10 | -0.13 | -0.19 | -0.11 | -0.06 | -0.08 | -0.11 | -0.07 |

| 0.3 | -0.14 | -0.18 | -0.26 | -0.16 | -0.08 | -0.11 | -0.15 | -0.10 |

| 0.4 | -0.17 | -0.22 | -0.32 | -0.20 | -0.10 | -0.14 | -0.19 | -0.12 |

| 0.5 | -0.19 | -0.25 | -0.36 | -0.22 | -0.11 | -0.16 | -0.21 | -0.14 |

| 0.6 | -0.20 | -0.26 | -0.38 | -0.23 | -0.12 | -0.17 | -0.22 | -0.15 |

| 0.7 | -0.19 | -0.25 | -0.36 | -0.22 | -0.11 | -0.16 | -0.21 | -0.14 |

| 0.8 | -0.16 | -0.21 | -0.30 | -0.19 | -0.09 | -0.13 | -0.17 | -0.11 |

| 0.9 | -0.10 | -0.14 | -0.20 | -0.12 | -0.06 | -0.08 | -0.11 | -0.07 |

Data sourced from Bachu et al. (2012)

Note on Data Availability: Extensive literature searches did not yield comprehensive experimental data on the thermodynamic properties of binary mixtures of this compound with esters, aromatic hydrocarbons, or ethers. The data presented in this guide is therefore focused on mixtures with aliphatic amines, alcohols, and ketones, for which reliable data is available.

Experimental Protocols

The determination of the thermodynamic properties of liquid mixtures requires precise and accurate measurement techniques. The following sections detail the methodologies commonly employed in the cited studies.

Density Measurement

The density (ρ) of the pure liquids and their binary mixtures is typically measured using a bicapillary pycnometer .

Procedure:

-

The pycnometer is thoroughly cleaned with chromic acid, washed with distilled water, and dried.

-

It is then calibrated at the desired temperature using double-distilled water with a known density.

-

The pycnometer is filled with the sample liquid or mixture, ensuring no air bubbles are trapped.

-

The filled pycnometer is allowed to equilibrate in a thermostatically controlled water bath for a sufficient time (e.g., 30 minutes) to reach the desired temperature.

-

The mass of the pycnometer with the sample is determined using a high-precision analytical balance.

-

The density of the sample is calculated from its mass and the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity (η) of the liquids and mixtures is commonly determined using a suspended-level Ubbelohde viscometer .

Procedure:

-

The viscometer is cleaned and dried thoroughly.

-

A known volume of the sample liquid is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.

-

The liquid is drawn up into the measuring bulb by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.

Speed of Sound Measurement

The speed of sound (u) in the liquid mixtures is measured using an ultrasonic interferometer .

Procedure:

-

The interferometer cell is cleaned and filled with the sample liquid.

-

The cell is placed in a temperature-controlled water bath to maintain a constant temperature.

-

High-frequency ultrasonic waves are generated by a quartz crystal at the bottom of the cell.

-

These waves are reflected by a movable reflector plate.

-

By moving the reflector, a series of standing waves are formed. The distance between consecutive nodes (or antinodes) is equal to half the wavelength (λ/2) of the ultrasonic waves in the liquid.

-

The wavelength (λ) is determined by measuring the distance moved by the reflector for a known number of nodes.

-

The speed of sound (u) is then calculated using the formula: u = f × λ, where f is the frequency of the ultrasonic waves.

Data Analysis and Interpretation

The experimental data are used to calculate excess thermodynamic properties, which provide insights into the molecular interactions in the binary mixtures.

Excess Molar Volume (VE)

The excess molar volume is calculated using the following equation:

VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where x₁, M₁, and ρ₁ are the mole fraction, molar mass, and density of component 1 (this compound), and x₂, M₂, and ρ₂ are the corresponding values for the second component. ρmix is the density of the mixture. Negative VE values suggest strong specific interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact packing of molecules, while positive values indicate the predominance of dispersive forces and the breaking of self-associated structures of the pure components.

Viscosity Deviation (Δη)

The deviation in viscosity is calculated as:

Δη = ηmix - (x₁η₁ + x₂η₂)

where ηmix is the viscosity of the binary mixture, and η₁ and η₂ are the viscosities of the pure components. Negative deviations from a linear dependence on mole fraction generally indicate weaker intermolecular forces in the mixture compared to the pure components. Conversely, positive deviations suggest the presence of strong specific interactions that hinder fluid flow.

Deviation in Isentropic Compressibility (Δκs)

Isentropic compressibility (κs) is calculated from the speed of sound (u) and density (ρ) using the Laplace equation:

κs = 1 / (u²ρ)

The deviation in isentropic compressibility is then given by:

Δκs = κsmix - (φ₁κs₁ + φ₂κs₂)

where φ is the volume fraction. Negative values of Δκs indicate that the mixture is less compressible than the ideal mixture, suggesting strong intermolecular interactions that lead to a more structured liquid.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of the thermodynamic properties of this compound liquid mixtures.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Derivation of excess properties from experimental data.

The Scent of Defense and Deception: A Technical Guide to 2-Phenylacetonitrile in Flora and Fauna

An In-depth Exploration of the Natural Occurrence, Biosynthesis, Analysis, and Signaling of a Key Semiochemical

Introduction

2-Phenylacetonitrile, also known as benzyl cyanide, is a nitrile compound with a characteristic aromatic odor. While widely utilized in the chemical and pharmaceutical industries, it also plays a significant role in the natural world as a semiochemical, mediating interactions between plants and insects. In plants, it can function as a component of floral scents and as an inducible defense compound against herbivores. In insects, it is a crucial component of pheromone blends, involved in processes ranging from courtship inhibition to aggregation and defense.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, and physiological roles of this compound in plants and insects. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and analysis, and diagrams of the key signaling pathways in which it is involved.

Natural Occurrence of this compound

This compound is found in a diverse range of plant and insect species, where it serves various ecological functions.

In Plants

In the plant kingdom, this compound is often a volatile organic compound (VOC) emitted from flowers or induced in vegetative tissues in response to herbivory. Its presence in floral scents can act as an attractant for pollinators.[1] When produced upon herbivore attack, it can serve as a direct deterrent or as a signal to attract natural enemies of the herbivore.[1] The formation of this compound in some plants is associated with the breakdown of benzylglucosinolate.[2]

Table 1: Quantitative Data of this compound in Plants

| Plant Species | Plant Part | Condition | Concentration/Emission Rate | Reference(s) |

| Fallopia sachalinensis (Giant Knotweed) | Leaves | Infested by Popillia japonica | Detected (quantitative data not specified) | [1][3] |

| Leaves | Treated with Methyl Jasmonate | Time-dependent increase in emission | [3] | |

| Rhaphiolepis bibas (Loquat) | Flowers | - | Emitted as a characteristic N-containing volatile | [4] |

| Populus trichocarpa (Black Cottonwood) | Leaves | Herbivore feeding | Accumulates (graphical data available) | [5] |

| Malus domestica (Apple) | Foliage | Herbivore-induced | Key volatile | [6] |

| Carica papaya (Papaya) | Fruit | - | Natural constituent | [2] |

| Various foods (e.g., cabbage, tomato, citrus) | - | - | Detected (not quantified) | [2] |

| Ylang Ylang | Oil | - | 0.09% - 0.14% | [6] |

In Insects

In insects, this compound is a well-documented pheromone component, particularly in locusts and moths (Lepidoptera).[6][7] It can act as a courtship-inhibition pheromone, an aggregation signal, or a defensive compound. For example, in the desert locust, Schistocerca gregaria, it is a male-produced pheromone that inhibits courtship from other males.[7] In the migratory locust, Locusta migratoria, it functions as an olfactory aposematic (warning) signal and is a precursor to the highly toxic hydrogen cyanide (HCN), providing a defense mechanism against predators.[8][9]

Table 2: Quantitative Data of this compound in Insects

| Insect Species | Life Stage/Sex | Body Part/Secretion | Function | Concentration/Amount | Reference(s) |

| Schistocerca gregaria (Desert Locust) | Adult Male (gregarious) | Whole body | Pheromone | 20-fold higher than in females | [9] |

| Locusta migratoria (Migratory Locust) | Gregarious nymphs and adult males | Volatile emission | Aposematic signal, HCN precursor | High amounts released | [8] |

| Pandemis pyrusana | Adult (male and female) | - | Attractant (in lures with acetic acid) | Attracts significantly more moths than sex pheromone lures | [6] |

Biosynthesis of this compound

The biosynthetic pathway of this compound is remarkably conserved across different biological kingdoms, starting from the amino acid L-phenylalanine.

The pathway proceeds as follows:

-

Conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime: This initial step is catalyzed by a cytochrome P450 enzyme of the CYP79 family in plants (e.g., CYP79A2) and a similar cytochrome P450 enzyme in insects (e.g., CYP305M2 in locusts).[8][10][11][12]

-

Conversion of (E/Z)-phenylacetaldoxime to this compound: The aldoxime is then dehydrated to form the nitrile. In plants and insects, this step is also often catalyzed by a cytochrome P450 enzyme (e.g., CYP71 family in plants).[4][12][13]

Figure 1. Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

The analysis of this compound from biological matrices typically involves a two-step process: extraction followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for the analysis of volatile compounds emitted from plant tissues, such as leaves or flowers, without the use of solvents.

1. Sample Preparation: a. Collect fresh plant material (e.g., 1-5 g of leaves or a single flower). b. If analyzing induced volatiles, subject the plant to the desired treatment (e.g., herbivore feeding, methyl jasmonate application) for a specified period before sampling. c. Place the plant material into a headspace vial (e.g., 20 mL). For in-vivo sampling, the vial can be carefully placed over the plant part.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Precondition the SPME fiber according to the manufacturer's instructions. A common fiber for this type of analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). b. Seal the headspace vial containing the sample. c. Expose the SPME fiber to the headspace above the plant material. Typical extraction conditions are 60°C for 30 minutes. These parameters should be optimized for the specific plant matrix. d. After extraction, retract the fiber into the needle.

3. GC-MS Analysis: a. Injector: Insert the SPME fiber into the GC injector, which is typically held at a high temperature (e.g., 250°C) to desorb the analytes from the fiber. Operate in splitless mode to maximize sensitivity. b. GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness). c. Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), then ramps up to a high temperature (e.g., 250°C at a rate of 5-10°C/min, hold for 5 min). This should be optimized for the specific sample matrix to achieve good separation. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min). e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400. f. Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The mass spectrum of this compound shows a characteristic molecular ion at m/z 117 and a base peak at m/z 91 (the tropylium ion). g. Quantification: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.

Figure 2. Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Protocol 2: Solvent Extraction for Insect Tissues

This method is suitable for extracting semi-volatile and non-volatile compounds, including this compound, from whole insects or specific tissues like pheromone glands.

1. Sample Preparation: a. Collect insects and, if necessary, dissect the target tissue (e.g., pheromone glands, legs, wings) under a microscope. b. Record the wet weight of the tissue or the number of individuals. c. Place the sample in a glass vial.

2. Solvent Extraction: a. Add a suitable organic solvent, such as hexane or dichloromethane (e.g., 200 µL per sample). b. If quantification is desired, add a known amount of an internal standard at this stage. c. Agitate the sample for a period of time (e.g., 1 hour to 24 hours) at room temperature to allow for the extraction of the compounds. d. Carefully remove the solvent and transfer it to a new vial. The extract can be concentrated under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis: a. Injection: Inject a small volume of the extract (e.g., 1 µL) into the GC. b. GC-MS Parameters: Use the same GC-MS parameters (column, temperature program, etc.) as described in Protocol 1. The parameters may need to be adjusted based on the complexity of the extract. c. Identification and Quantification: Follow the same procedure for identification and quantification as in Protocol 1.

Signaling Pathways Involving this compound

This compound is involved in distinct signaling pathways in plants and insects, leading to specific physiological or behavioral responses.

Plant Defense Signaling (Auxin-like Effects)

In plants, this compound can be converted to phenylacetic acid (PAA) by nitrilase enzymes. PAA is a naturally occurring auxin, and its accumulation can trigger auxin signaling pathways, leading to physiological responses such as changes in root growth and gene expression. The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB receptor proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes.

Figure 3. Auxin-like signaling initiated by this compound in plants.

Insect Olfactory Signaling

In insects, the detection of this compound as a pheromone begins in the antennae, where it binds to specific Odorant Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs). Insect ORs are typically heterodimers composed of a specific tuning subunit (OrX) and a conserved co-receptor (Orco). Binding of the pheromone to the OrX subunit can lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response. The signal transduction can be ionotropic (direct channel opening) or metabotropic (involving G-proteins and second messengers like cAMP or IP3).

References

- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Mass spectral determination of phenylacetonitrile (PAN) levels in body tissues of adult desert locust, Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eopaa.com.au [eopaa.com.au]

- 12. researchgate.net [researchgate.net]

- 13. enlivenarchive.org [enlivenarchive.org]

Phenylacetonitrile as a Cornerstone Precursor in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile (PAN), also known as benzyl cyanide, is a versatile and fundamental precursor in the synthesis of a wide array of pharmaceutical agents. Its importance is anchored in the reactivity of the α-methylene group, which is activated by both the adjacent phenyl ring and the nitrile functionality. This activation facilitates a variety of carbon-carbon bond-forming reactions, establishing phenylacetonitrile as a critical C₂ synthon. This technical guide provides an in-depth exploration of the role of phenylacetonitrile in the synthesis of key pharmaceuticals, including the anticonvulsant Phenobarbital, the opioid analgesic Pethidine, and the central nervous system stimulant Methylphenidate. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Chemical Versatility of Phenylacetonitrile

Phenylacetonitrile (C₆H₅CH₂CN) is a colorless, oily liquid that serves as a pivotal building block in organic synthesis. The protons on the carbon atom adjacent to the phenyl ring and nitrile group are acidic, allowing for easy deprotonation by a base. This property is central to its utility, enabling facile alkylation and acylation reactions at the benzylic position. These reactions are foundational to the construction of the core scaffolds of numerous drugs. This guide will detail the synthetic pathways for several major pharmaceuticals where phenylacetonitrile is a key starting material.

Synthesis of Phenobarbital

Phenobarbital is a long-acting barbiturate medication used as an anticonvulsant to treat various types of seizures.[1] Several synthetic routes to Phenobarbital begin with phenylacetonitrile, primarily involving the formation of a disubstituted malonic ester derivative which is then condensed with urea.

Synthetic Pathways

Two common methods starting from phenylacetonitrile are the diethyl carbonate route and the diethyl oxalate route.

-

Diethyl Carbonate Method : Phenylacetonitrile is first reacted with diethyl carbonate in the presence of a strong base like sodium amide or sodium ethanolate.[1] The resulting α-phenyl-α-cyanoacetate is then alkylated at the benzylic position with an ethyl halide (e.g., ethyl bromide). The final step involves a condensation reaction of this intermediate with urea to form the barbiturate ring, which upon acidic hydrolysis, yields Phenobarbital.[2][3]

-

Diethyl Oxalate Method : This pathway involves the acylation of phenylacetonitrile with diethyl oxalate. The resulting compound is heated to induce decarboxylation, yielding a phenylmalonic ester.[4] This ester is then alkylated with ethyl bromide and subsequently condensed with urea to produce Phenobarbital.[4]

Reaction Workflow Visualization

Caption: Synthesis of Phenobarbital via the Diethyl Carbonate pathway.

Quantitative Data Summary

| Method Category | Reagents | Reported Yield | Reference |

| Diethyl Ethylphenylmalonate + Urea (Sodium Methoxide) | Diethyl ethylphenylmalonate, Urea, Sodium methoxide | 17.45% (Final Product) | [2][3] |

| Phenylacetonitrile + Diethyl Carbonate/Iodoethane | Phenylacetonitrile, Diethyl carbonate, Sodium amide, Iodoethane, Urea | Not specified | [2][3] |

| Phenylacetonitrile + Diethyloxalate/Ethyl Bromide | Phenylacetonitrile, Diethyloxalate, Sodium, Ethyl Bromide, Urea | Not specified | [4] |

Experimental Protocol (General Diethyl Carbonate Method)

-

Step 1: Formation of α-Phenyl-α-cyanoacetate Intermediate: In a suitable reaction vessel, phenylacetonitrile is reacted with diethyl carbonate in the presence of a strong base such as sodium amide.[2][3] The mixture is stirred until the reaction is complete.

-

Step 2: Alkylation: To the resulting mixture, an alkylating agent, typically iodoethane or ethyl bromide, is added to introduce the ethyl group at the α-carbon.[2][3]

-

Step 3: Cyclization with Urea: The purified disubstituted intermediate is then condensed with urea in the presence of a base like sodium ethoxide. This reaction forms the heterocyclic barbiturate ring system through a cyclization reaction.[2][3]

-

Step 4: Hydrolysis: The resulting product is hydrolyzed with a strong acid, such as hydrochloric acid, to yield the final product, Phenobarbital.[2][3] The crude product is then purified by recrystallization.

Synthesis of Pethidine (Meperidine)

Pethidine, also known as Meperidine, is a synthetic opioid analgesic. Its synthesis classically involves the creation of a 4-phenyl-4-cyanopiperidine core, for which phenylacetonitrile is the key starting material.

Synthetic Pathway

The synthesis involves a double alkylation of phenylacetonitrile with a nitrogen mustard derivative, such as N,N-bis-(2-chloroethyl)-N-methylamine, in the presence of a strong base like sodium amide.[5] This one-pot reaction forms the 1-methyl-4-phenyl-4-cyanopiperidine intermediate. The nitrile group of this intermediate is then hydrolyzed to a carboxylic acid and subsequently esterified with ethanol to yield Pethidine.[5]

Reaction Workflow Visualization

Caption: General synthetic pathway for Pethidine from Phenylacetonitrile.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Yield | Reference |

| Intermediate Synthesis | Phenylacetonitrile (0.166 mol), N,N-bis(2-chloroethyl)methylamine HCl (0.18 mol) | Sodium amide (0.135 mol), Benzene, Reflux 3h | 91.32% (of nitrile intermediate) | [6] |

| Esterification & Salification | Pethidine free base (0.12 mol) | Dry HCl gas, Ethanol | 93.44% (of HCl salt) | [6] |

| Overall Yield | (Calculated from steps) | - | ~70.5% | [6] |

Experimental Protocol (Intermediate Synthesis)

-

Step 1: Condensation Reaction: To a three-necked flask containing 86.7g of benzene, add 34.68g (0.18mol) of N,N-bis(β-chloroethyl)methylamine hydrochloride and 19.4g (0.166mol) of phenylacetonitrile.[6]

-

Step 2: Base Addition: While stirring at 30°C, a solution of sodium amide (5.27g, 0.135mol) in benzene (69g) is added dropwise over approximately 6 hours.[6]

-

Step 3: Reflux: The reaction mixture is then heated to reflux temperature and maintained for 3 hours.[6]

-

Step 4: Work-up and Isolation: After cooling to room temperature, the layers are separated. The organic layer is washed until the pH is 8, followed by concentration under reduced pressure. The resulting solid is crystallized, filtered, and dried to yield 1-methyl-4-phenyl-4-piperidine nitrile.[6]

-

Step 5: Hydrolysis and Esterification: The resulting nitrile is hydrolyzed using a strong acid (e.g., sulfuric acid) and then esterified with ethanol to produce pethidine.[5]

Synthesis of Methylphenidate (Ritalin)

Methylphenidate is a central nervous system stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis begins with the nucleophilic substitution of a halogenated pyridine with phenylacetonitrile.

Synthetic Pathway

The synthesis starts by reacting phenylacetonitrile with 2-chloropyridine or 2-bromopyridine in the presence of a strong base like sodium amide in toluene.[7][8] This forms the α-phenyl-α-pyridyl-(2)-acetonitrile intermediate. The nitrile group is then hydrolyzed to an amide, followed by esterification to form the methyl ester.[7] Finally, the pyridine ring is reduced (hydrogenated) to a piperidine ring to yield methylphenidate.[8][9]

Reaction Workflow Visualization

Caption: Synthetic pathway for Methylphenidate from Phenylacetonitrile.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Yield | Reference |

| Acetonitrile Synthesis | Phenylacetonitrile (55.6 mol), 2-Chloropyridine (55.6 mol) | Sodium amide (89.7 mol), Toluene, 40-50°C | 78% | [10] |

| Amide Hydrolysis | α-Phenyl-α-pyridyl-(2)-acetonitrile | Concentrated H₂SO₄ | 85% | [10] |

| Ring Hydrogenation | α-Phenyl-α-pyridyl-(2)-acetamide | H₂ (>1.0 mPa pressure) | 95% | [10] |

| Esterification (of Ritalinic Acid) | threo-Ritalinic acid | Methanolic HCl, Trimethyl orthoacetate, Reflux | 42.2-95.0% | [9] |

Experimental Protocol (Initial Condensation)

-

Step 1: Reaction Setup: To a solution of 117g of phenylacetonitrile and 113g of 2-chloropyridine in 400cc of absolute toluene, 80g of pulverized sodium amide is gradually added with stirring and cooling.[7]

-

Step 2: Heating: The mixture is subsequently heated slowly to a temperature of 110-120°C and maintained for 1 hour.[7]

-

Step 3: Work-up: After cooling, water is added. The toluene solution is extracted with dilute hydrochloric acid. The acidic extracts are then made alkaline with a concentrated caustic soda solution to precipitate the product.[7]

-

Step 4: Purification: The resulting solid mass, α-phenyl-α-pyridyl-(2)-acetonitrile, is taken up in ethyl acetate and distilled. The product distills at 150-155°C under 0.5 mm pressure and can be further purified by recrystallization from ethyl acetate.[7]

Other Pharmaceutical Syntheses

While phenylacetonitrile is a documented precursor for the drugs detailed above, its application in the synthesis of other major pharmaceuticals is less direct or not the primary industrial route.

-

Levetiracetam: The primary industrial syntheses of Levetiracetam, an antiepileptic drug, typically start from precursors like (S)-2-aminobutanol or (S)-ethyl 2-oxo-1-pyrrolidineacetate.[11][12] While derivatives of phenylacetonitrile could theoretically be used to construct intermediates, this is not a commonly cited pathway in the literature.

-

Dextropropoxyphene: The synthesis of this opioid analgesic generally proceeds via a Grignard reaction between benzylmagnesium chloride and β-dimethylaminobutyrophenone.[13] A direct synthetic route originating from phenylacetonitrile is not well-established.

Conclusion

Phenylacetonitrile's unique chemical structure, particularly its active methylene group, renders it an exceptionally valuable and versatile precursor in the pharmaceutical industry. It serves as a readily available and cost-effective starting material for constructing the complex molecular architectures of essential medicines like Phenobarbital, Pethidine, and Methylphenidate. The synthetic pathways detailed in this guide highlight the fundamental reactions of alkylation, acylation, and cyclization that make phenylacetonitrile a cornerstone of medicinal chemistry and drug development. Understanding these core methodologies provides a solid foundation for researchers and scientists engaged in the synthesis and manufacturing of pharmaceutical agents.

References

- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 2. thaiscience.info [thaiscience.info]

- 3. scribd.com [scribd.com]

- 4. Synthesis of Phenobarbital [maxbrainchemistry.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 7. Cas 113-45-1,Ritalin | lookchem [lookchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 12. Total synthesis of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Health and safety considerations for handling 2-phenylacetonitrile

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for handling this compound (also known as benzyl cyanide). The information is intended for professionals in research and drug development who may work with this chemical. This guide covers toxicological data, exposure limits, safety protocols, and the metabolic pathways associated with its toxicity.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a distinct aromatic odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]

Toxicological Data

The toxicity of this compound is primarily attributed to its metabolism in the body, which can release cyanide.[3] Nitrile poisoning presents symptoms similar to those of hydrogen cyanide poisoning.[4] The following tables summarize the acute toxicity data for this compound.

Table 1: Acute Toxicity Values for this compound

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50 = 270 mg/kg | [5][6] |

| Oral | Mouse | LD50 = 45.5 mg/kg | [3] |

| Oral | Guinea Pig | LD50 = 10 mg/kg | [7] |

| Dermal | Rabbit | LD50 = 270 mg/kg | [5][6] |

| Inhalation | Rat | LC50 = 430 mg/m³ (2 hours) | [5][6] |

| Inhalation | Mouse | LC50 = 100 mg/m³ (2 hours) | [8] |

| Intraperitoneal | Mouse | LD50 = 10 mg/kg | [3] |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population. LC50: Lethal Concentration, 50% - the concentration in air or water that kills half of the tested population.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1 / 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Occupational Exposure Limits

Occupational exposure limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances.

Table 3: Occupational Exposure Limits for this compound (as Cyanides)

| Organization | Limit | Value | Notes |

| OSHA (PEL) | TWA | 5 mg/m³ | Skin designation |

| ACGIH (TLV) | Ceiling | 5 mg/m³ (as CN) | Skin designation |

| NIOSH (REL) | STEL | 4.7 ppm (5 mg/m³) (as CN) | Skin designation |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling limit.

Mechanism of Toxicity and Metabolism

The primary mechanism of toxicity for this compound involves its metabolic conversion to cyanide.[3] This process is primarily mediated by cytochrome P450 enzymes in the liver.[9][10] The released cyanide ion then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, which disrupts cellular respiration and can lead to cell death.[3]

Below is a diagram illustrating the metabolic pathway of this compound.

Experimental Protocols for Toxicity Testing

The toxicological data presented in this guide are typically obtained through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for acute oral, dermal, and inhalation toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[11]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[11]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted before administration of the test substance.[2]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[9] The starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[9]

-

Procedure: The test proceeds in a stepwise manner with three animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2] A gross necropsy is performed on all animals at the end of the study.[9]

Acute Dermal Toxicity (General Protocol)

-

Test Animals: Young adult rabbits are commonly used for this test.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Administration: The test substance is applied uniformly over a specified area of the clipped skin. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is typically 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours). Animals are also observed for systemic toxicity and mortality for at least 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Test Animals: Young adult rats are the preferred species.

-

Exposure System: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.

-

Dose Administration: The test substance is administered as a vapor, aerosol, or gas at a specific concentration for a defined period, typically 4 hours.

-

Observation: Animals are monitored for clinical signs of toxicity during and after exposure. Post-exposure, they are observed for at least 14 days for mortality, clinical signs, and changes in body weight. A gross necropsy is performed on all animals.

The following diagram illustrates a general workflow for an acute toxicity study.

Health and Safety Recommendations

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][12]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[9] For emergency situations, a self-contained breathing apparatus (SCBA) is recommended.[1][2]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[12]

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

-

Store in a locked-up area accessible only to authorized personnel.[10]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

Spill and Disposal Procedures

-

Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[9] Do not allow the chemical to enter drains.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[4]

Conclusion

This compound is a valuable chemical intermediate with significant health hazards. A thorough understanding of its toxicological properties, combined with strict adherence to safety protocols, is crucial for its safe handling in a laboratory or industrial setting. This guide provides essential information to assist researchers, scientists, and drug development professionals in minimizing the risks associated with the use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 4. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 5. about.proquest.com [about.proquest.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. Registry of Toxic Effects of Chemical Substances - Wikipedia [en.wikipedia.org]

- 8. Oral toxicity study of 2-pentenenitrile in rats with reproductive toxicity screening test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. dep.nj.gov [dep.nj.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]

Methodological & Application

The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aromatic nitriles is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. While the Kolbe nitrile synthesis, the reaction of a halide with a cyanide salt, is a fundamental method for producing aliphatic nitriles, its direct application to aryl halides is often challenging due to the lower reactivity of the C-X bond on an sp²-hybridized carbon. However, the principles of nucleophilic substitution with a cyanide source are central to the more effective methods used for aromatic systems, namely the Sandmeyer and Rosenmund-von Braun reactions. These protocols provide robust and versatile pathways to a wide array of aromatic nitriles.

This document provides detailed application notes and experimental protocols for the synthesis of aromatic nitriles, focusing on the well-established Sandmeyer and Rosenmund-von Braun reactions.

Data Presentation

The following tables summarize quantitative data for the synthesis of various aromatic nitriles using the Sandmeyer and Rosenmund-von Braun reactions, showcasing the scope and efficiency of these methods.

Table 1: Synthesis of Aromatic Nitriles via the Sandmeyer Reaction [1][2][3][4][5]

| Starting Material (Aryl Amine) | Product (Aryl Nitrile) | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Benzonitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then RT-50 | 1-3 | 75-85 |

| p-Toluidine | p-Tolunitrile | 1. NaNO₂, H₂SO₄2. CuCN, KCN | Water | 0-5 (diazotization), then 60-70 | 2-4 | 80-90 |

| 4-Chloroaniline | 4-Chlorobenzonitrile | 1. NaNO₂, HCl2. CuCN | Water, Toluene | 0-5 (diazotization), then 50 | 1 | 85-95 |

| 2-Nitroaniline | 2-Nitrobenzonitrile | 1. NaNO₂, H₂SO₄2. CuCN | Water | 0-10 (diazotization), then 25 | 2 | 70-80 |

| 4-Methoxyaniline | 4-Methoxybenzonitrile | 1. NaNO₂, HCl2. CuCN | Water | 0-5 (diazotization), then RT | 1.5 | 88-96 |

Table 2: Synthesis of Aromatic Nitriles via the Rosenmund-von Braun Reaction [6][7][8][9][10][11][12]

| Starting Material (Aryl Halide) | Product (Aryl Nitrile) | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Bromobenzene | Benzonitrile | CuCN | None | Pyridine | 150-200 | 6-12 | 65-75 |

| 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | CuCN | L-proline | DMF | 80 | 24 | 98 |

| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | CuCN | L-proline | DMF | 120 | 45 | 81 |

| 2-Bromotoluene | 2-Methylbenzonitrile | CuCN | None | DMF | 140-150 | 8 | 70-80 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAc | 120 | 5 | 92 |

| 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzonitrile | CuCN | None | N-Methyl-2-pyrrolidone | 160 | 4 | 73 |

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzonitrile via the Sandmeyer Reaction[5]

This protocol details the synthesis of 4-chlorobenzonitrile from 4-chloroaniline.

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ice

-

Water

-

Starch-iodide paper

Procedure:

-

Diazotization:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (0.5 mol) in a mixture of concentrated HCl (150 mL) and water (150 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of NaNO₂ (0.55 mol) in water (100 mL) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

-

Cyanation:

-

In a separate 2 L beaker, prepare a solution of CuCN (0.6 mol) in a solution of sodium cyanide (1.2 mol) in water (300 mL).

-

To the cold diazonium salt solution, slowly and carefully add the cuprous cyanide solution with continuous stirring. A vigorous evolution of nitrogen gas will occur.

-

After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene (3 x 150 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) and then with a 10% sodium carbonate solution (100 mL) to remove any acidic impurities.

-

Wash again with water (100 mL) and dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude 4-chlorobenzonitrile can be further purified by vacuum distillation or recrystallization from ethanol.

-

Protocol 2: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile via the Rosenmund-von Braun Reaction[8]

This modified Rosenmund-von Braun protocol utilizes L-proline as a promoter to achieve high yields at a lower temperature.

Materials:

-

1-Iodo-4-methoxybenzene

-

Copper(I) Cyanide (CuCN)

-

L-Proline

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube, add 1-iodo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF (3 mL) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxybenzonitrile.

-

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of aromatic nitriles.

Caption: Mechanism of the Sandmeyer Reaction for Aromatic Nitrile Synthesis.

Caption: Mechanism of the Rosenmund-von Braun Reaction.

Caption: General Experimental Workflow for Aromatic Nitrile Synthesis.

Conclusion

The Sandmeyer and Rosenmund-von Braun reactions are indispensable tools for the synthesis of aromatic nitriles, offering broad substrate scope and good to excellent yields. The choice between the two methods often depends on the availability of the starting material, with the Sandmeyer reaction commencing from aryl amines and the Rosenmund-von Braun from aryl halides. Modern modifications, such as the use of catalytic systems and additives like L-proline, have significantly improved the efficiency and applicability of these classical reactions, making them highly relevant for contemporary research and development in the chemical and pharmaceutical industries. Careful control of reaction conditions and appropriate work-up procedures are crucial for obtaining high yields and purity of the desired aromatic nitrile products.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 11. Rosenmund-von Braun Synthesis [drugfuture.com]

- 12. synarchive.com [synarchive.com]

Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Benzyl Cyanide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl cyanide (phenylacetonitrile) is a pivotal precursor in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances, including phenobarbital, phenethylamine, and phenylacetic acid[1][2]. The traditional synthesis, known as the Kolbe nitrile synthesis, involves the reaction of benzyl chloride with an alkali metal cyanide like sodium cyanide (NaCN)[1][2]. A significant challenge in this synthesis is the mutual insolubility of the reactants; benzyl chloride is soluble in organic solvents, while sodium cyanide is soluble in water[3]. This immiscibility leads to slow reaction rates and often requires the use of co-solvents like ethanol, which can be difficult to remove and may introduce side reactions[4][5].

Phase-transfer catalysis (PTC) offers an elegant and efficient solution to this problem. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it can readily react with benzyl chloride[6][7][8]. This methodology accelerates the reaction, increases yields, minimizes byproducts, and often eliminates the need for organic co-solvents, aligning with the principles of green chemistry[6][7].

Mechanism of Phase-Transfer Catalysis

The reaction occurs at the interface of two immiscible liquids: an aqueous phase containing the nucleophile (sodium cyanide) and an organic phase containing the substrate (benzyl chloride). The phase-transfer catalyst, typically a quaternary ammonium salt (represented as Q⁺X⁻), is key to overcoming the phase barrier.

-

Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺) exchanges its original anion (X⁻, e.g., chloride or bromide) for a cyanide anion (CN⁻) from the dissolved sodium cyanide, forming an ion pair (Q⁺CN⁻).

-

Phase Transfer: The lipophilic (organic-loving) nature of the alkyl groups on the catalyst cation allows the Q⁺CN⁻ ion pair to dissolve in the organic phase.

-

Nucleophilic Substitution: In the organic phase, the relatively "naked" and highly reactive cyanide anion attacks the benzyl chloride in a classic SN2 nucleophilic substitution reaction. This forms the desired product, benzyl cyanide, and a new salt, Q⁺Cl⁻.

-

Catalyst Regeneration: The catalyst ion pair (Q⁺Cl⁻) migrates back to the aqueous phase to release the chloride ion and pick up another cyanide ion, thus completing the catalytic cycle.

This continuous cycle results in a rapid and efficient conversion of benzyl chloride to benzyl cyanide[3][8][9].

Caption: Mechanism of phase-transfer catalysis for benzyl cyanide synthesis.

Experimental Protocols